5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
5-Bromo-3-fluoro-2-hydroxybenzaldehyde: is a fluorinated aromatic building block commonly used in the preparation of agrochemical and pharmaceutical components . It is known for its role in the synthesis of various inhibitors and compounds used in medical treatments, particularly for autoimmune disorders and chronic inflammation .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .
Mode of Action
5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base, which is a sub-class of imine (ketimines or aldimines) . The synthesis of Schiff base starts with nucleophilic addition to the aldehyde with an amine (either aliphatic or aryl) forming a hemiaminal, then followed by dehydration to form the aldimine .
Biochemical Pathways
It is known that schiff bases, which can be synthesized from this compound, are used as dyes in oled and dye-sensitized solar cells (dsscs) and are also investigated in antimicrobial activities against bacteria and fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 21901 , which could influence its bioavailability.
Result of Action
It is known that schiff bases, which can be synthesized from this compound, are used in oled and dsscs, suggesting that they may have effects on light emission and energy conversion .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde typically involves the protection of the hydroxyl group of salicylaldehyde, followed by bromination and fluorination reactions. The final step involves deprotection to yield the desired compound . The general steps are as follows:
Protection: The hydroxyl group of salicylaldehyde is protected using a suitable protecting group.
Bromination: The protected salicylaldehyde undergoes bromination using bromine or N-bromosuccinimide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as Selectfluor.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Condensation Reactions: It can participate in condensation reactions to form Schiff bases and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Amines or hydrazines in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Schiff Bases: Formed from condensation reactions with amines.
Carboxylic Acids: Resulting from oxidation of the aldehyde group.
Alcohols: Produced by the reduction of the aldehyde group.
Scientific Research Applications
5-Bromo-3-fluoro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Biology: Employed in the development of biochemical assays and as a probe in biological studies.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde
- 3-Fluoro-2-hydroxybenzaldehyde
- 5-Chloro-2-hydroxybenzaldehyde
- 2-Hydroxy-5-methylbenzaldehyde
Comparison:
- Uniqueness : The presence of both bromine and fluorine atoms in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde makes it unique compared to its analogs. This dual halogenation provides distinct reactivity and properties, making it valuable in specific synthetic applications .
- Reactivity : The combination of bromine and fluorine allows for versatile substitution reactions, which are not as easily achievable with single halogenated compounds .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQXIWKIRQWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381361 | |
Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251300-28-4 | |
Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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